molecular formula C33H37F6N7O7 B2717824 (2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid CAS No. 2310085-85-7

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid

Cat. No.: B2717824
CAS No.: 2310085-85-7
M. Wt: 757.691
InChI Key: XWZMETGYCRXJJH-PPLJNSMQSA-N
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Description

Bibo-3304 trifluoroacetate is a novel compound known for its high affinity and selectivity as a neuropeptide Y Y1 receptor antagonist. It has shown significant potential in various scientific research applications due to its ability to effectively inhibit the neuropeptide Y Y1 receptor in both human and rat models .

Biochemical Analysis

Biochemical Properties

Bibo-3304 trifluoroacetate has a high affinity for the NPY Y1 receptor, acting as an antagonist . It interacts with the NPY Y1 receptor, which is a G protein-coupled receptor involved in various physiological processes . The nature of these interactions involves the binding of Bibo-3304 trifluoroacetate to the receptor, inhibiting its function .

Cellular Effects

Bibo-3304 trifluoroacetate has been shown to influence cell function by interacting with the NPY Y1 receptor . It can inhibit NPY- and fasting-induced feeding in vivo following central administration .

Molecular Mechanism

The molecular mechanism of action of Bibo-3304 trifluoroacetate involves its binding to the NPY Y1 receptor, acting as an antagonist . This binding inhibits the function of the receptor, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of Bibo-3304 trifluoroacetate over time in laboratory settings are not fully known. It has been observed that despite treatment with even higher doses of propranolol (1.0 mg/kg), electrophysiological effects of sympathetic stimulation remained, with residual shortening of activation recovery interval (ARI), a surrogate of action potential duration (APD). Adjuvant treatment with Bibo-3304 trifluoroacetate, however, reduced these electrophysiological effects while augmenting inotropy .

Dosage Effects in Animal Models

In animal models, Bibo-3304 trifluoroacetate has been shown to dose-dependently inhibit the feeding response mediated by 1 μg NPY . It has also been observed that Bibo-3304 trifluoroacetate (30 μg; bilateral paraventricular nucleus injection) attenuates the hyperphagia following fasting .

Metabolic Pathways

Given its role as an NPY Y1 receptor antagonist, it is likely involved in pathways related to neuropeptide Y signaling .

Transport and Distribution

Given its role as an NPY Y1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as an NPY Y1 receptor antagonist, it is likely localized to the cell membrane where the NPY Y1 receptor is found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bibo-3304 trifluoroacetate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving amide bond formation and trifluoroacetate addition .

Industrial Production Methods

Industrial production methods for Bibo-3304 trifluoroacetate are not extensively documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and consistency. The production process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Bibo-3304 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Bibo-3304 trifluoroacetate include dimethyl sulfoxide (DMSO), ethanol, and trifluoroacetic acid. The compound is typically dissolved in DMSO or ethanol for in vitro studies, while in vivo studies may use a combination of DMSO and corn oil .

Major Products Formed

The major products formed from reactions involving Bibo-3304 trifluoroacetate are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s pharmacological properties .

Properties

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O3.2C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;2*3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);2*(H,6,7)/t24-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZMETGYCRXJJH-PPLJNSMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37F6N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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